molecular formula C11H12BrN3O B6423783 3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1856896-39-3

3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B6423783
CAS No.: 1856896-39-3
M. Wt: 282.14 g/mol
InChI Key: HBUOOGBMLABQJL-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C11H12BrN3O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 5-bromo-2-methylphenol with formaldehyde and 4-methyl-4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dihydrotriazoles.

Scientific Research Applications

3-[(5-Bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of microorganisms or cancer cells. The triazole ring is known to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Bromo-2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(5-Bromo-2-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(5-Bromo-2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(5-Bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom and the methyl group on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect its interaction with biological targets and its overall efficacy in various applications .

Biological Activity

3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole (CAS No: 1856896-39-3) is a synthetic compound belonging to the triazole class. Triazoles are widely recognized for their biological activities, particularly in agriculture as fungicides and in pharmaceuticals for their potential therapeutic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C11H12BrN3O
  • Molecular Weight : 282.14 g/mol
  • Structure : The compound features a triazole ring substituted with a bromo-methylphenoxy group, which is significant for its biological interactions.

Triazole compounds primarily function as inhibitors of fungal cytochrome P450 enzymes, particularly CYP51, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death. In addition to antifungal properties, triazoles have been shown to modulate mammalian cytochrome P450 enzymes, affecting steroid hormone biosynthesis and potentially leading to endocrine disruption .

Antifungal Activity

Research indicates that triazoles exhibit broad-spectrum antifungal activity. The specific compound under study has shown promising results against various fungal strains.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus niger1.0 µg/mL
Fusarium solani0.25 µg/mL

These findings suggest that this compound is effective against clinically relevant fungi .

Cytotoxicity Studies

In vitro studies have investigated the cytotoxic effects of this compound on human cancer cell lines. Notably:

  • Cell Line : HepG2 (human liver cancer)
  • IC50 Value : 15 µM

This indicates moderate cytotoxicity, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    A comparative study evaluated the antifungal efficacy of various triazoles, including the compound . Results demonstrated that it outperformed several common fungicides in inhibiting growth of resistant fungal strains.
  • Toxicogenomic Analysis :
    A toxicogenomic study assessed the impact of triazoles on gene expression related to liver function in rat models. The study found significant modulation of genes involved in xenobiotic metabolism and steroidogenesis, indicating potential adverse effects on endocrine functions due to exposure to triazoles .
  • MicroRNA Expression :
    Another research effort explored the differential expression of microRNAs in response to exposure to triazoles. The findings highlighted specific miRNAs that could serve as biomarkers for toxicity assessment related to this class of compounds .

Properties

IUPAC Name

3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-8-3-4-9(12)5-10(8)16-6-11-14-13-7-15(11)2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUOOGBMLABQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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